

The Discovery and Characterization of 2-Hydroxyimipramine: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxyimipramine**

Cat. No.: **B023145**

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Introduction

Imipramine, a dibenzazepine derivative, was one of the first tricyclic antidepressants to be introduced in the late 1950s.^{[1][2]} Its clinical efficacy in treating major depressive disorder is well-established. Early in its clinical use, it became evident that imipramine undergoes extensive metabolism in the body, leading to the formation of various metabolites. One of the key metabolites identified was **2-hydroxyimipramine**. This technical guide provides an in-depth overview of the discovery, metabolic pathways, analytical methodologies for detection, and quantitative data related to **2-hydroxyimipramine**.

The Metabolic Fate of Imipramine: The Emergence of 2-Hydroxyimipramine

The biotransformation of imipramine is a complex process primarily occurring in the liver. The two major initial metabolic pathways are N-demethylation and aromatic hydroxylation. N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP2C19, leads to the formation of an active metabolite, desipramine.^{[1][2][3][4]}

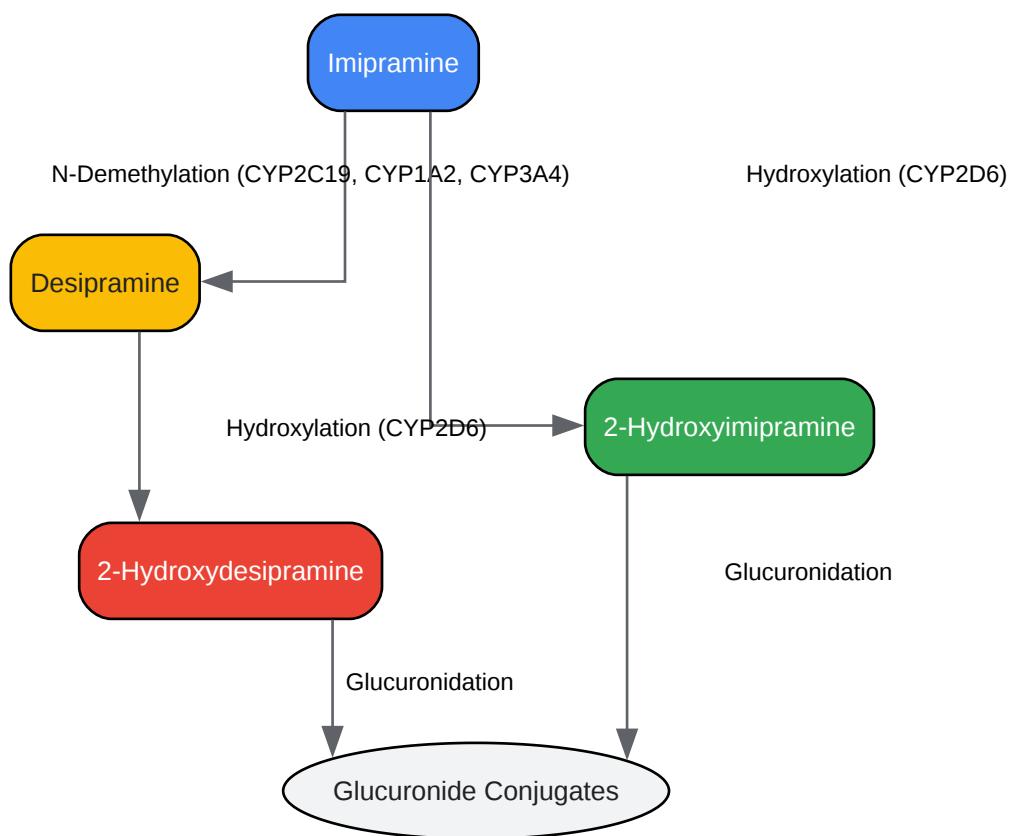
Aromatic hydroxylation, on the other hand, results in the formation of hydroxylated metabolites, with **2-hydroxyimipramine** being a major product. This reaction is predominantly catalyzed by the CYP2D6 isoenzyme.^{[1][3][5][6]} Desipramine, the product of N-demethylation, also undergoes hydroxylation by CYP2D6 to form 2-hydroxydesipramine.^[3] Further metabolism of

the hydroxylated metabolites involves conjugation with glucuronic acid, which increases their water solubility and facilitates their excretion in the urine.[3]

The metabolic conversion of imipramine to its hydroxylated metabolites is a critical step in its elimination from the body. The rate of this hydroxylation can vary significantly among individuals, largely due to genetic polymorphisms in the CYP2D6 enzyme.[1][3] This variability in metabolism can lead to differences in plasma concentrations of both the parent drug and its metabolites, which in turn can affect both the therapeutic efficacy and the side-effect profile of imipramine treatment.

Metabolic Pathway of Imipramine

The following diagram illustrates the primary metabolic pathways of imipramine, leading to the formation of **2-hydroxyimipramine** and other key metabolites.



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Metabolic pathway of imipramine.

Quantitative Analysis of 2-Hydroxyimipramine

The quantification of **2-hydroxyimipramine** in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most common.

Data Summary

The following tables summarize key quantitative data related to the metabolism of imipramine to **2-hydroxyimipramine** in humans.

Table 1: Plasma Concentrations of Imipramine and its Metabolites at Steady-State

| Compound | Mean Plasma Concentration (nmol/L) | Reference |
|----------------------|---|-----------|
| Imipramine | 40-637 | [7] |
| Desipramine | 49-1148 | [7] |
| 2-Hydroxyimipramine | Varies, ratio to imipramine ~0.24-0.27 | [7][8] |
| 2-Hydroxydesipramine | Varies, ratio to desipramine ~0.56 | [7][8] |

Table 2: Pharmacokinetic Parameters of **2-Hydroxyimipramine**

| Parameter | Value | Reference |
|---|-------------------------|-----------|
| Elimination Half-Life (t _{1/2}) | 7.07 - 10.12 hours | [9] |
| Total Body Clearance (unbound) | 1.51 - 3.12 L/hr/kg | [9] |
| Fraction Unbound in Plasma | 29.8 - 36.4% | [9] |
| Volume of Distribution (V _d) | Smaller than imipramine | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of **2-hydroxyimipramine**. Below are generalized protocols for the analysis of **2-hydroxyimipramine** in plasma and urine using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxyimipramine in Plasma

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

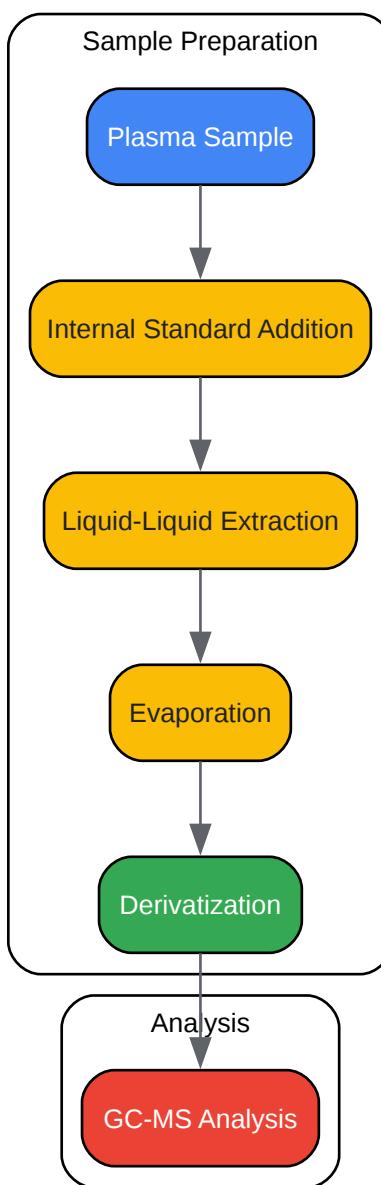
- To a plasma sample, add a deuterated internal standard of **2-hydroxyimipramine**.[\[11\]](#)
- Perform a liquid-liquid extraction. A common method involves an initial extraction at pH 9 with a solvent like ethyl acetate, followed by a second extraction at a higher pH (>11) with a mixture of hexane and isopropanol.[\[11\]](#)
- Combine the organic extracts and evaporate them to dryness under a stream of nitrogen.[\[11\]](#)

2. Derivatization:

- The dried extract is derivatized to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which forms trifluoroacetyl derivatives.[\[11\]](#)

3. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
- The GC is equipped with a capillary column suitable for the separation of drug metabolites.
- The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions corresponding to the derivatized **2-hydroxyimipramine** and the internal standard.[\[11\]](#)



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GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxyimipramine in Urine

HPLC with UV or fluorescence detection is a widely used alternative for the analysis of **2-hydroxyimipramine**.

1. Sample Preparation:

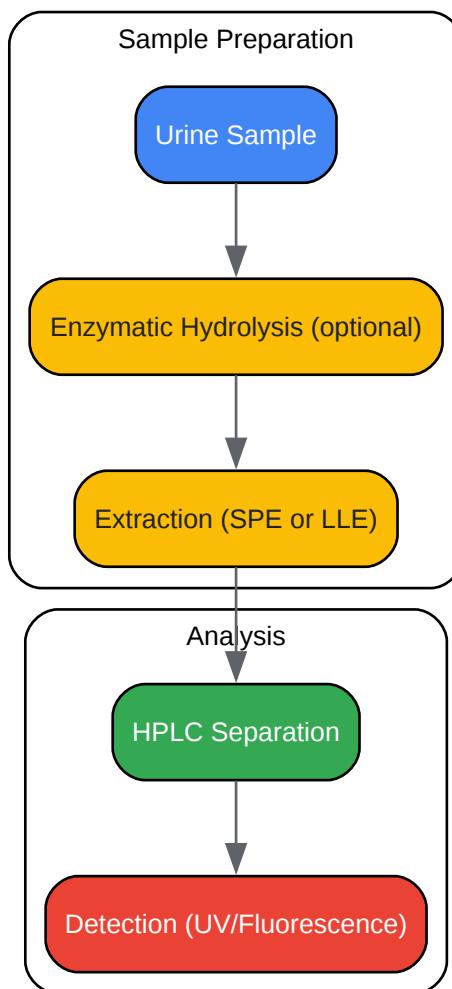
- For the analysis of total **2-hydroxyimipramine** (free and conjugated), an initial enzymatic hydrolysis step using β -glucuronidase/arylsulfatase is required to cleave the glucuronide conjugates.[\[12\]](#)
- The urine sample is then subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

2. HPLC Separation:

- The extracted sample is injected onto a reversed-phase HPLC column (e.g., C18 or C8).
- The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

3. Detection:

- Detection can be achieved using a UV detector, typically at a wavelength around 254 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be used. Coulometric detection has also been reported.[\[1\]](#)



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